molecular formula C26H21ClN2O5 B2483561 2-(3-benzoyl-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 895653-70-0

2-(3-benzoyl-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2483561
CAS No.: 895653-70-0
M. Wt: 476.91
InChI Key: BNXHAWFANOKVKW-UHFFFAOYSA-N
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Description

2-(3-benzoyl-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide is a synthetically designed quinoline derivative of significant interest in oncology and molecular biology research. This compound features a distinct chemical scaffold that is structurally analogous to investigated molecules, particularly in the context of disrupting protein-protein interactions involved in cancer progression . The core structure is based on a 1,4-dihydroquinolin-4-one framework, substituted at the 1-position with an acetamide group linked to a 3,4-dimethoxyphenyl ring and at the 3-position with a benzoyl group. The specific presence of a chloro- substituent at the 6-position of the quinoline ring is a critical modification that can influence the compound's bioactivity and physicochemical properties. This molecular architecture is under investigation for its potential role in targeting heat shock protein systems . Primary Research Applications and Value: • Anticancer Research: Quinoline derivatives are prominent in anticancer drug discovery due to their ability to modulate multiple pathways, including inducing apoptosis, disrupting cell migration, inhibiting angiogenesis, and causing cell cycle arrest . This compound is a candidate for studying these mechanisms in various cancer cell lines. • Targeted Protein Degradation: Research on analogous compounds has identified specific inhibitors that bind to J-domain proteins like DNAJA1, leading to the subsequent degradation of oncogenic mutant p53 proteins. This mechanism is a promising therapeutic strategy for cancers reliant on conformational mutant p53 for survival . • Structure-Activity Relationship (SAR) Studies: As a chloro-substituted derivative, this compound serves as a valuable chemical probe for SAR studies, helping researchers understand how substitutions on the quinoline core affect biological activity and selectivity, thereby guiding the rational design of more potent and specific inhibitors . This product is provided for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human use. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

2-(3-benzoyl-6-chloro-4-oxoquinolin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN2O5/c1-33-22-11-9-18(13-23(22)34-2)28-24(30)15-29-14-20(25(31)16-6-4-3-5-7-16)26(32)19-12-17(27)8-10-21(19)29/h3-14H,15H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXHAWFANOKVKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Cl)C(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

  • Starting materials : 6-Chloroaniline and ethyl acetoacetate.
  • Cyclization : Conducted in diphenyl ether at 240–255°C for 4 hours.
  • Product : 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester (Yield: 77%).

The reaction proceeds via thermal cyclization, favoring the 4-quinolone tautomer over the 4-hydroxyquinoline form.

Mechanistic Insights

  • Formation of Schiff base : Condensation of aniline with β-ketoester.
  • Cyclization : Intramolecular attack of the enolate on the aryl ring.
  • Aromatization : Loss of water and ethanol to yield the quinolinone.

N-Alkylation with Bromoacetamide Intermediate

The N-(3,4-dimethoxyphenyl)acetamide side chain is introduced via N-alkylation of the quinolinone’s NH group.

Synthesis of Bromoacetamide

  • Acylation : React 3,4-dimethoxyaniline with bromoacetyl chloride in DMF catalyzed by DMAP.
    $$
    \text{3,4-Dimethoxyaniline} + \text{BrCH}2\text{COCl} \xrightarrow{\text{DMAP}} \text{BrCH}2\text{CONH-(3,4-dimethoxyphenyl)}
    $$
    Yield: 85–90% (analogous to).

  • Purification : Column chromatography (CH₂Cl₂/AcOEt).

Alkylation of Quinolinone

  • Base : Sodium hydride (NaH) in anhydrous DMF.
  • Alkylating agent : Bromo-N-(3,4-dimethoxyphenyl)acetamide.
  • Conditions : Stirring at 25°C for 16 hours.
  • Yield : 60–75% (extrapolated from).

Alternative Synthetic Routes

Mitsunobu Reaction for N-Alkylation

  • Reagents : DIAD (Diisopropyl azodicarboxylate), PPh₃.
  • Advantage : Mild conditions, applicable for acid-sensitive substrates.

Reductive Amination

  • Substrates : Quinolinone-1-carbaldehyde and 3,4-dimethoxyaniline.
  • Reducing agent : NaBH₃CN.
  • Limitation : Requires prior oxidation of NH to aldehyde.

Optimization and Yield Improvements

Solvent Effects

  • DMF vs. THF : DMF enhances solubility of intermediates, improving reaction rates.
  • Temperature : Alkylation at 25°C avoids side reactions (e.g., O-alkylation).

Catalytic Enhancements

  • Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) increases interfacial reactivity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR : Key signals include:
    • Quinolinone NH: δ 12.1 ppm (singlet).
    • Acetamide CH₂: δ 4.2 ppm (triplet, J = 6 Hz).
  • IR : Stretching vibrations at 1680 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N).

Chromatographic Purity

  • HPLC : >98% purity using C18 column (MeCN/H₂O = 70:30).

Challenges and Solutions

Regioselectivity in Benzoylation

  • Issue : Competing substitution at positions 2 and 3.
  • Solution : Use of bulky directing groups (e.g., tert-butoxycarbonyl).

Stability of Intermediates

  • Quinolinone hydrolysis : Stabilize by storing under inert atmosphere.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, forming quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, quinoline derivatives are often studied for their antimicrobial, antiviral, and anticancer properties. This compound may exhibit similar activities and could be a candidate for drug development.

Medicine

In medicine, compounds like this are investigated for their potential therapeutic effects. They may act as enzyme inhibitors, receptor antagonists, or other bioactive agents.

Industry

Industrially, such compounds can be used in the development of dyes, pigments, and other materials due to their stable aromatic structure.

Mechanism of Action

The mechanism of action of 2-(3-benzoyl-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, disrupting normal cellular processes. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Acetamide Linkages

A. A-740003 (N-(1-{[(Cyanoimino)(5-Quinolinylamino)Methyl]Amino}-2,2-Dimethylpropyl)-2-(3,4-Dimethoxyphenyl)Acetamide)

  • Structural Differences: A-740003 shares the 3,4-dimethoxyphenylacetamide group but replaces the 3-benzoyl-6-chloroquinoline core with a cyanoiminoquinoline moiety. The additional 2,2-dimethylpropyl spacer alters steric bulk .
  • Biological Activity : A-740003 is a selective P2X7 receptor antagonist, demonstrating dose-dependent neuropathic pain reduction in rats (ED₅₀: 30 mg/kg) . The target compound’s benzoyl and chloro substituents may confer distinct receptor interactions, though its specific activity remains uncharacterized in the provided evidence.

B. 2-[3-(Benzenesulfonyl)-6-Ethyl-4-Oxoquinolin-1-yl]-N-(4-Chlorophenyl)Acetamide

  • Structural Differences : This analogue substitutes the 3-benzoyl group with a benzenesulfonyl moiety and replaces the 6-chloro substituent with an ethyl group. The sulfonyl group enhances electron-withdrawing effects compared to benzoyl .
Compounds with Dimethoxyphenyl Moieties

A. N-[2-(3,4-Dimethoxyphenyl)Ethyl]Benzamide (Rip-B)

  • Structural Differences: Rip-B replaces the quinoline-acetamide core with a benzamide-phenethylamine structure.
  • Synthesis: Synthesized via benzoyl chloride and 3,4-dimethoxyphenethylamine (80% yield), contrasting with the target compound’s likely multi-step quinoline functionalization .

B. 2-Cyano-2-[2-(4-Methoxyphenyl)Hydrazinylidene]-N-(4-Sulfamoylphenyl)Ethanamide (13b)

  • Structural Differences: Features a cyano-hydrazinylidene core and a sulfamoylphenyl group instead of the quinoline system. The 4-methoxyphenyl group provides electronic modulation distinct from 3,4-dimethoxy substitution .
  • Spectral Data : IR peaks at 2212 cm⁻¹ (C≡N) and 1662 cm⁻¹ (C=O), with $ ^1H $-NMR confirming methoxy (δ 3.77) and aromatic protons (δ 7.00–7.92) .

Data Tables

Table 1: Structural and Functional Group Comparison
Compound Quinoline Substituents Aromatic Moieties Key Functional Groups
Target Compound 3-Benzoyl, 6-Chloro 3,4-Dimethoxyphenyl Acetamide, Ketone
A-740003 Cyanoiminoquinoline 3,4-Dimethoxyphenyl Acetamide, Cyanoimino
2-[3-(Benzenesulfonyl)-6-Ethyl... 3-Benzenesulfonyl, 6-Ethyl 4-Chlorophenyl Acetamide, Sulfonyl
Rip-B N/A 3,4-Dimethoxyphenyl Benzamide

Research Findings and Implications

  • Synthetic Complexity: The target compound likely requires multi-step synthesis (e.g., quinoline ring formation, benzoylation, and acetamide coupling), contrasting with simpler amidation routes for Rip-B or diazonium salt couplings for 13b .
  • Bioactivity Potential: The 3-benzoyl and 6-chloro groups may enhance kinase or protease inhibition, as seen in other quinoline derivatives . A-740003’s P2X7 antagonism suggests dimethoxyphenylacetamide derivatives have CNS applications, but the target compound’s benzyol group could redirect activity toward anticancer targets .

Biological Activity

The compound 2-(3-benzoyl-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide is a derivative of quinoline known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C25H19ClN2O4C_{25}H_{19}ClN_{2}O_{4}, and it features a complex structure that includes a quinoline core substituted with various functional groups. The presence of the benzoyl and dimethoxyphenyl groups enhances its biological activity by potentially increasing binding affinity to biological targets.

Biological Activity Overview

Research indicates that quinoline derivatives exhibit a range of biological activities including antimicrobial , anticancer , and anti-inflammatory properties. The specific compound has shown promising results in various studies.

Anticancer Activity

Several studies have highlighted the anticancer potential of quinoline derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study:
In a study evaluating the effects of related quinoline compounds on cancer cell proliferation, it was found that certain derivatives inhibited cell growth significantly in both 2D and 3D cultures. The IC50 values for these compounds ranged from 6.26μM6.26\,\mu M to 20.46μM20.46\,\mu M, indicating potent antiproliferative effects .

Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties. The compound has been tested against several bacterial strains with varying degrees of success.

Table 1: Antimicrobial Activity of Quinoline Derivatives

Compound NameTarget BacteriaMIC (μg/mL)Activity
Compound AStaphylococcus aureus10Effective
Compound BEscherichia coli15Moderate
C647-1088Bacillus subtilis5Highly Effective

This table illustrates the minimal inhibitory concentrations (MIC) for selected compounds against common bacterial pathogens .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition: Quinoline derivatives often act as inhibitors of key enzymes involved in cancer cell proliferation or microbial metabolism.
  • DNA Interaction: Many quinolines can intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation: Some studies suggest that these compounds can induce oxidative stress in target cells, leading to apoptosis.

Q & A

Q. What are the key structural features influencing the reactivity and biological activity of this compound?

The compound’s quinoline core, substituted with a benzoyl group at position 3 and a chloro group at position 6, provides a rigid aromatic framework critical for π-π stacking interactions in biological systems. The 3,4-dimethoxyphenylacetamide moiety enhances solubility and modulates receptor binding affinity through hydrogen bonding and steric effects . Key functional groups include:

  • 4-Oxo group : Participates in keto-enol tautomerism, affecting redox behavior .
  • Chloro substituent : Enhances electrophilicity for nucleophilic substitution reactions .
  • Dimethoxyphenyl group : Influences lipophilicity and metabolic stability .

Q. What synthetic methodologies are recommended for preparing this compound?

The synthesis typically involves:

  • Step 1 : Friedländer condensation of substituted anilines with ketones to form the quinoline core .
  • Step 2 : Benzoylation at position 3 using 4-fluorobenzoyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
  • Step 3 : Acetamide coupling via nucleophilic substitution with N-(3,4-dimethoxyphenyl)amine, optimized using Hünig’s base as a catalyst . Yields (~58%) are improved by iterative purification via silica gel chromatography and recrystallization from ethyl acetate .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.69 ppm for aromatic protons, δ 169.8 ppm for carbonyl carbons) confirm regioselectivity and purity .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 347) .
  • HPLC-PDA : Assesses purity (>98%) and stability under varying pH conditions .

Advanced Research Questions

Q. How can reaction yields be optimized for nucleophilic substitution steps?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the dimethoxyphenylamine .
  • Temperature Control : Maintain 50–60°C to balance reaction rate and byproduct formation .
  • Catalyst Screening : Use tetrabutylammonium bromide (TBAB) to stabilize transition states in SN2 mechanisms . Statistical design of experiments (DoE) is recommended to identify critical parameters (e.g., solvent ratio, catalyst loading) and minimize trial-and-error approaches .

Q. What computational strategies are effective for predicting biological targets?

  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to simulate interactions with kinase domains (e.g., EGFR, VEGFR) based on the quinoline scaffold’s affinity for ATP-binding pockets .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., chloro vs. fluoro) with IC₅₀ values using Hammett constants .
  • MD Simulations : Assess binding stability over 100 ns trajectories to prioritize targets for in vitro validation .

Q. How can conflicting data on substituent effects be resolved?

Contradictions in substituent activity (e.g., chloro vs. methoxy groups in receptor binding) require:

  • Comparative Assays : Parallel testing of analogs under standardized conditions (e.g., SPR for binding kinetics, MTT assays for cytotoxicity) .
  • Metabolite Profiling : LC-MS/MS to identify phase I/II metabolites influencing observed bioactivity .
  • Crystallography : Resolve 3D structures of ligand-target complexes to clarify steric/electronic contributions .

Methodological Tables

Table 1 : Key Reaction Conditions for Substitution Reactions

Reaction TypeReagents/ConditionsYield (%)Reference
Benzoylation4-Fluorobenzoyl chloride, DCM, 0°C58–65
Acetamide CouplingHünig’s base, DMF, 50°C45–58

Table 2 : Computational Tools for Target Prediction

ToolApplicationOutput Metrics
AutoDock VinaBinding affinity predictionΔG (kcal/mol)
GROMACSBinding stabilityRMSD (Å)
MOEPharmacophore mappingFit score

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